molecular formula C3H3BrN2O B578659 3-Bromo-5-methyl-1,2,4-oxadiazole CAS No. 1228427-07-3

3-Bromo-5-methyl-1,2,4-oxadiazole

Cat. No.: B578659
CAS No.: 1228427-07-3
M. Wt: 162.974
InChI Key: STAIGPZGPQPXIB-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

1,2,4-oxadiazoles, a class of compounds to which 3-bromo-5-methyl-1,2,4-oxadiazole belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s worth noting that some 1,2,4-oxadiazoles have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound might interfere with the biochemical pathways of the infectious agents, leading to their inhibition or destruction.

Result of Action

Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound might inhibit or destroy infectious agents at the molecular and cellular levels.

Action Environment

It’s worth noting that the compound is stored under an inert atmosphere and in a freezer under -20°c , suggesting that certain environmental conditions are necessary for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization. Common reagents used in these reactions include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid . The reaction conditions often require heating and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxadiazole N-oxides .

Properties

IUPAC Name

3-bromo-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAIGPZGPQPXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679760
Record name 3-Bromo-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228427-07-3
Record name 3-Bromo-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methyl-1,2,4-oxadiazole
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